Diethylene glycol diacrylate (DEGDA) is a versatile compound with a wide range of applications in scientific research due to its reactive nature. It possesses a glycol backbone with two acrylate groups, making it a valuable building block for various purposes []. Here's a breakdown of its key applications in scientific research:
DEGDA serves as a crucial monomer in the synthesis of numerous polymers, particularly polyacrylates and polyurethanes []. These polymers find applications in various research fields, including material science, drug delivery, and coatings []. The acrylate groups readily participate in polymerization reactions, forming long chain structures with desired properties.
Due to its ability to form covalent bonds with other molecules, DEGDA acts as an efficient cross-linking agent in the production of hydrogels and other polymers [, ]. Hydrogels are three-dimensional networks capable of absorbing large amounts of water. By incorporating DEGDA, researchers can control the cross-linking density of hydrogels, impacting their mechanical properties, swelling behavior, and drug release characteristics []. This plays a vital role in research areas like tissue engineering and drug delivery systems.
Diethylene glycol diacrylate is a chemical compound with the formula C10H14O5. It is classified as an acrylate monomer and is primarily used as a cross-linking agent in various applications, including coatings, adhesives, and printing plates. The compound is recognized for its ability to polymerize under UV, beta, and gamma radiation, making it valuable in the production of durable materials. Additionally, diethylene glycol diacrylate is known by several other names, including 2-Propenoic acid, oxydi-2,1-ethanediyl ester, and diethylene glycol acrylate .
Diethylene glycol diacrylate undergoes polymerization reactions typical of acrylates. When exposed to heat or ultraviolet light, it can react with itself or with other monomers to form cross-linked polymers. This reaction is crucial in applications where enhanced mechanical properties and chemical resistance are desired. The polymerization process can be initiated through free radicals generated by heat or light, leading to the formation of a three-dimensional network structure that enhances the material's strength and durability .
Exposure to diethylene glycol diacrylate can lead to various biological effects. It has been reported to cause skin irritation and sensitization upon contact, with symptoms including redness, blistering, and allergic reactions in sensitive individuals . The compound's potential toxicity necessitates careful handling and appropriate safety measures during its use in industrial applications.
Diethylene glycol diacrylate can be synthesized through the esterification of acrylic acid with diethylene glycol. This reaction typically requires the presence of a catalyst and is conducted under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
This method allows for the production of high-quality diethylene glycol diacrylate suitable for industrial applications .
Diethylene glycol diacrylate finds extensive use across various industries due to its unique properties:
Studies on the interactions of diethylene glycol diacrylate with other compounds indicate its potential for forming copolymers with various acrylates and methacrylates. This property allows for the tailoring of material characteristics such as flexibility, hardness, and thermal stability. Additionally, interaction studies have highlighted the importance of understanding its sensitization potential when mixed with other chemicals, particularly in formulations intended for skin contact .
Several compounds share structural similarities with diethylene glycol diacrylate. Here are some notable examples:
Compound Name | Formula | Key Characteristics |
---|---|---|
Triethylene Glycol Diacrylate | C12H18O6 | Higher molecular weight; used in similar applications but offers different mechanical properties. |
Ethylene Glycol Diacrylate | C8H10O4 | Lower viscosity than diethylene glycol diacrylate; often used where lower reactivity is desired. |
Butylene Glycol Diacrylate | C12H18O4 | Provides enhanced flexibility compared to diethylene glycol diacrylate; useful in softer materials. |
These compounds differ primarily in their molecular weight and functional group arrangements, which influence their reactivity and application suitability. Diethylene glycol diacrylate is unique due to its balance between reactivity and material properties, making it particularly favorable for applications requiring both strength and flexibility .
Acute Toxic;Irritant